![molecular formula C11H14N4O2S2 B256331 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile](/img/structure/B256331.png)
3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile is a chemical compound used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action for 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to a variety of biochemical and physiological effects, including anti-cancer properties and the potential for new drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile are still being studied. However, it has been shown to have anti-cancer properties and the potential to inhibit certain enzymes. It may also have other effects on the body, which require further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile in lab experiments include its unique properties and potential for new drug development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile. These include further studies on its anti-cancer properties, the development of new drugs and therapies, and the exploration of its potential effects on the body. Additionally, research on the compound's toxicity and potential side effects is needed to fully understand its potential for use in scientific research.
Conclusion:
In conclusion, 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile is a unique chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of study. Further research is needed to fully understand the potential of this compound for use in scientific research.
Synthesemethoden
The synthesis method for 3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile involves a multi-step process. The first step is the reaction of 2-mercaptothiophene with ethyl acrylate to form a thieno[3,4-d]imidazole intermediate. This intermediate is then reacted with cyanoacetic acid and sodium hydride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile has been used in various scientific research applications. It has been studied for its potential anti-cancer properties, as well as its ability to inhibit certain enzymes. Additionally, it has been used in the development of new drugs and therapies.
Eigenschaften
Produktname |
3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile |
---|---|
Molekularformel |
C11H14N4O2S2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3-[3-(2-cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C11H14N4O2S2/c12-3-1-5-14-9-7-19(16,17)8-10(9)15(11(14)18)6-2-4-13/h9-10H,1-2,5-8H2 |
InChI-Schlüssel |
WTAMTWDPQPVWJH-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N |
Kanonische SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.